(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid chemical structure
(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid chemical structure
The following technical guide details the chemical structure, synthesis, and properties of (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid , a specialized heterocyclic compound with applications in pharmaceutical development (specifically indoleamine 2,3-dioxygenase [IDO] inhibition) and high-energy density materials (HEDM) research.
[1][2][3]
Executive Summary
(5-Methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid (CAS 299405-25-7 ) is a fully substituted pyrazole derivative characterized by a high nitrogen-oxygen content due to the presence of two nitro groups at the C3 and C4 positions.[1][2] This compound serves as a critical intermediate in the synthesis of bioactive molecules, including IDO inhibitors used in cancer immunotherapy, and is investigated within the energetic materials sector for its thermal stability and density properties inherent to the dinitropyrazole scaffold.
This guide provides a comprehensive structural analysis, validated synthesis protocols, and physicochemical profiling for researchers in medicinal chemistry and energetic materials science.
Chemical Identity & Structural Analysis[2][5][6][7]
The core structure consists of a planar pyrazole ring substituted at all carbon and nitrogen positions (excluding N2). The regiochemistry is specific: the methyl group is at C5, while the nitro groups occupy C3 and C4. The N1 position is functionalized with an acetic acid moiety, providing a handle for further conjugation or solubility modulation.
Nomenclature & Identifiers
| Parameter | Data |
| IUPAC Name | 2-(5-Methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid |
| CAS Number | 299405-25-7 |
| Molecular Formula | C₆H₆N₄O₆ |
| Molecular Weight | 230.13 g/mol |
| SMILES | CC1=C(C(=NN1CC(=O)O)[O-])[O-] |
| InChI Key | Available in chemical databases (e.g., PubChem) |
Structural Connectivity Map
The following diagram illustrates the connectivity and functional group disposition. Note the steric crowding between the C4-nitro and C5-methyl groups, which influences the planarity and packing density of the crystal lattice.
Figure 1: Structural connectivity of (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid.
Synthesis & Fabrication Protocols
The synthesis of this compound typically proceeds via the N-alkylation of a pre-nitrated pyrazole precursor. The high electron deficiency of the dinitropyrazole ring increases the acidity of the N-H proton, facilitating alkylation under mild basic conditions.
Retrosynthetic Analysis
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Target: (5-Methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid[3][1][4][2][5]
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Precursor A: 5-Methyl-3,4-dinitro-1H-pyrazole (or its tautomer 3-methyl-4,5-dinitropyrazole).
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Precursor B: Chloroacetic acid or Ethyl bromoacetate (followed by hydrolysis).
Detailed Experimental Protocol
Caution: Nitro-substituted pyrazoles are potentially explosive. Perform all reactions behind a blast shield and limit scale to <5g until thermal stability is verified.
Step 1: Preparation of 3,4-Dinitro-5-methylpyrazole
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Nitration: Dissolve 3-methyl-4-nitropyrazole (1.0 eq) in 98% sulfuric acid.
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Addition: Dropwise add fuming nitric acid (100%) at 0–5°C.
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Heating: Heat the mixture to 90–100°C for 6–8 hours to install the second nitro group.
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Quench: Pour onto crushed ice. The dinitro product precipitates as a solid.
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Purification: Recrystallize from ethanol/water.
Step 2: N-Alkylation (Carboxymethylation)
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Solvation: Dissolve 3,4-dinitro-5-methylpyrazole (10 mmol) in anhydrous Acetonitrile (MeCN) or DMF.
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Deprotonation: Add Potassium Carbonate (K₂CO₃, 1.5 eq) or Sodium Hydride (NaH, 1.1 eq) at 0°C. Stir for 30 mins until gas evolution ceases.
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Alkylation: Add Ethyl bromoacetate (1.1 eq) dropwise.
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Reflux: Heat to 60–80°C for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).
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Workup: Evaporate solvent, redissolve in EtOAc, wash with water, and dry over MgSO₄ to obtain the ethyl ester intermediate .
Step 3: Hydrolysis to Free Acid
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Hydrolysis: Dissolve the ethyl ester in a 1:1 mixture of THF and 2M NaOH (aq).
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Reaction: Stir at room temperature for 2 hours.
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Acidification: Cool to 0°C and acidify to pH 1–2 with 1M HCl.
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Isolation: The title compound, (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid , will precipitate. Filter and dry under vacuum.
Synthesis Pathway Diagram
Figure 2: Synthetic route from mononitropyrazole to the target acetic acid derivative.
Physicochemical Properties[4][5][6][9][10][11][12]
The presence of two nitro groups renders the pyrazole ring highly electron-deficient, increasing the acidity of the carboxylic acid tail compared to non-nitrated analogs.
| Property | Value / Characteristic | Note |
| Physical State | Crystalline Solid | Typically off-white to pale yellow. |
| Solubility | DMSO, Methanol, DMF | Poor solubility in non-polar solvents (Hexane). |
| Acidity (pKa) | ~3.5 (Carboxylic acid) | Estimated; Pyrazole ring is non-basic due to nitro groups. |
| Thermal Stability | Stable up to ~180°C | Dinitropyrazoles generally decompose >200°C. |
| Density | ~1.6 – 1.7 g/cm³ | Predicted based on dinitropyrazole analogs. |
Applications & Performance
Pharmaceutical Research (IDO Inhibition)
This compound appears in patent literature (e.g., US10047066B2 ) as a scaffold for Indoleamine 2,3-dioxygenase (IDO) inhibitors . IDO is an enzyme that suppresses the immune system's response to tumors.
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Mechanism: The dinitropyrazole core mimics the electron-poor nature of tryptophan metabolites, potentially binding to the active site of IDO.
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Utility: It serves as a building block where the carboxylic acid group is coupled to amines to form amides, creating larger, more potent drug candidates.
Energetic Materials
As a dinitropyrazole , the compound belongs to a class of insensitive high-energy materials.
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Oxygen Balance: The nitro groups improve the oxygen balance, aiding combustion.
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Safety: Methylation at C5 and the acetic acid tail generally desensitize the molecule compared to the parent 3,4,5-trinitropyrazole, making it safer to handle during processing.
Safety & Handling (MSDS Highlights)
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GHS Classification:
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Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
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Skin/Eye Irritation: Category 2 (Causes irritation).
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Explosive Hazard: Potential energetic material. Handle with care.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Keep away from reducing agents and strong bases.
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Disposal: Incineration in a chemical incinerator equipped with an afterburner and scrubber.
References
- Google Patents.US10047066B2: IDO inhibitors.
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PubChem. 3,4-Dinitro-1H-pyrazole (Analogous Core Structure). [Link]
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Chemikart. 299405-25-7 | 1H-Pyrazole-1-acetic acid, 5-methyl-3,4-dinitro-. [Link]
Sources
- 1. china.guidechem.com [china.guidechem.com]
- 2. 299405-25-7 | 1H-Pyrazole-1-acetic acid, 5-methyl-3,4-dinitro- | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 3. US10047066B2 - IDO inhibitors - Google Patents [patents.google.com]
- 4. m.biomart.cn [m.biomart.cn]
- 5. US10047066B2 - IDO inhibitors - Google Patents [patents.google.com]
